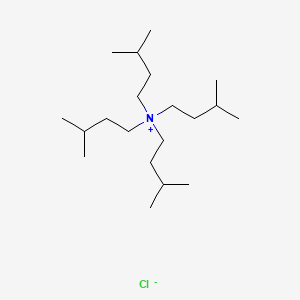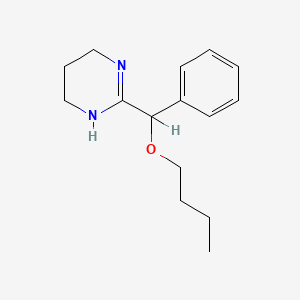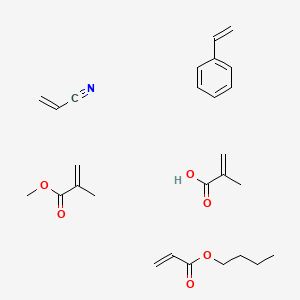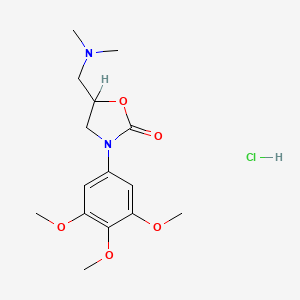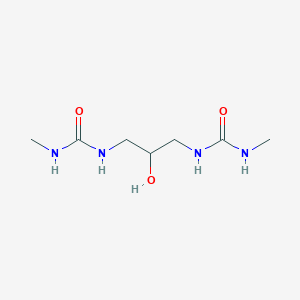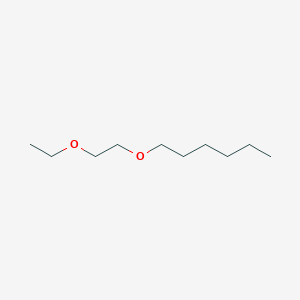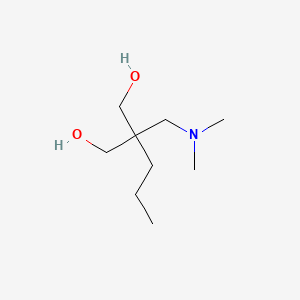
2-(2-Phenylethenyl)phenol;phosphorous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethenyl)phenol;phosphorous acid is a compound that combines a phenolic structure with a phosphorous acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile. This reaction requires specific conditions, such as the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution .
Industrial Production Methods
Industrial production of phenolic compounds often involves the pyrolysis of sodium salts of benzene sulfonic acid, the Dow process, or the air oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds efficiently.
化学反応の分析
Types of Reactions
2-(2-Phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidizing phenols to quinones.
Reduction: Reducing agents like sodium borohydride can reduce quinones to hydroquinones.
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
科学的研究の応用
2-(2-Phenylethenyl)phenol;phosphorous acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Phenylethenyl)phenol involves its ability to act as an antioxidant. This is primarily due to its free radical scavenging and metal chelating properties . The compound can interact with free radicals, neutralizing them and preventing oxidative damage. Additionally, it can chelate metal ions, reducing their catalytic activity in oxidative reactions .
類似化合物との比較
Similar Compounds
Phenol: A simpler structure with similar antioxidant properties.
Hydroquinone: Known for its strong reducing properties.
Quinone: An oxidized form of phenol with distinct redox properties.
Uniqueness
2-(2-Phenylethenyl)phenol;phosphorous acid is unique due to the presence of both phenolic and phosphorous acid moieties.
特性
CAS番号 |
35528-16-6 |
|---|---|
分子式 |
C42H39O6P |
分子量 |
670.7 g/mol |
IUPAC名 |
2-(2-phenylethenyl)phenol;phosphorous acid |
InChI |
InChI=1S/3C14H12O.H3O3P/c3*15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;1-4(2)3/h3*1-11,15H;1-3H |
InChIキー |
ZCDIHGNODYAKJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O.C1=CC=C(C=C1)C=CC2=CC=CC=C2O.C1=CC=C(C=C1)C=CC2=CC=CC=C2O.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


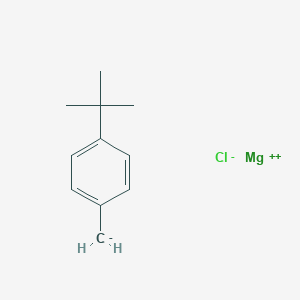
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
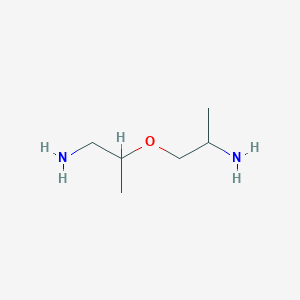
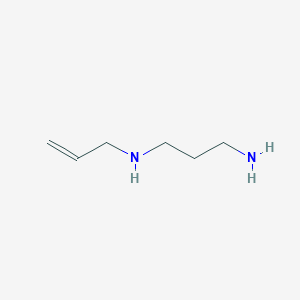
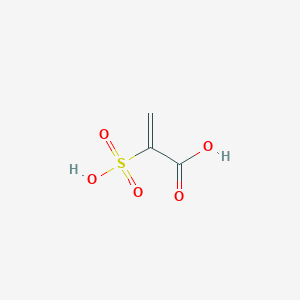
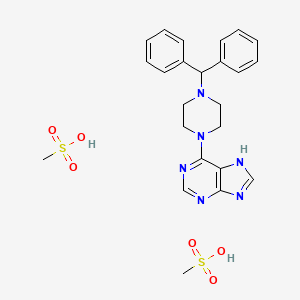
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
